2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4S/c1-4-7-27-20(30)17-8-13(23)5-6-18(17)28-21(27)25-26-22(28)33-12-19(29)24-14-9-15(31-2)11-16(10-14)32-3/h5-6,8-11H,4,7,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORAIURKLRYQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that compounds within the triazoloquinazoline class exhibit a wide range of pharmacological properties:
- Anticancer Activity : The triazoloquinazoline framework has shown promise as an anticancer agent due to its structural similarity to known tubulin polymerization inhibitors. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. For example, derivatives containing the triazole moiety have displayed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : Some studies have suggested that this class of compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Research : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics.
- Antimicrobial Evaluation : In a comparative study published in the Journal of Antimicrobial Chemotherapy, derivatives were tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited MIC values comparable to or better than existing antibiotics.
- Anti-inflammatory Studies : Research published in the Journal of Medicinal Chemistry reported that certain derivatives reduced pro-inflammatory cytokine levels in vitro, suggesting potential for development into anti-inflammatory therapies .
Comparison with Similar Compounds
Alprazolam (1-methyl-6-phenyl-8-chloro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine)
- Structural Similarities : Both compounds contain a triazole ring fused to a bicyclic system (benzodiazepine in alprazolam vs. quinazoline in the target compound). The chloro substituent at position 7 in the target compound mirrors alprazolam’s 8-chloro group .
- Functional Differences : Alprazolam’s benzodiazepine core targets GABAA receptors, whereas the quinazoline moiety in the target compound may interact with distinct pathways (e.g., kinase inhibition).
- Activity : Alprazolam’s triazole ring enhances its potency (25–30× stronger sedation than diazepam) . The target compound’s triazoloquinazoline backbone may similarly amplify activity but likely diverges in therapeutic targets.
Table 1: Key Comparisons with Alprazolam
Thioamide-Containing Heterocycles
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
- Structural Similarities : Both compounds feature thioamide linkages critical for heterocyclization and stability. The sulfur atom in the target compound’s thioester may mimic the role of thioamides in intermediate formation during synthesis .
- Synthesis Insights : Compound 4.1 was synthesized via cyclization in concentrated sulfuric acid , suggesting that the target compound’s thio group could also participate in similar acid-mediated reactions.
- X-ray Diffraction Data : Molecular parameters of 4.1 revealed planar configurations in thiadiazole-triazine hybrids , implying that the target compound’s triazoloquinazoline core may adopt rigid conformations conducive to target binding.
Table 2: Thioamide-Driven Properties
Substituent Effects: Chloro and Methoxy Groups
- Chloro Substituent: The 7-chloro group in the target compound parallels alprazolam’s 8-chloro substitution, which is known to enhance lipophilicity and receptor binding . In dithiazolium salts (), chloro groups facilitate electrophilic reactivity , suggesting similar electronic effects in the target compound.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires meticulous control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux) for cyclization steps to ensure complete ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions involving the thioacetamide group .
- Reaction time : Monitoring via TLC or HPLC ensures intermediates (e.g., triazoloquinazolinone precursors) are fully consumed before proceeding .
- Purification : Column chromatography or recrystallization (using pet-ether/ethyl acetate mixtures) improves yield and purity .
Basic: How is the purity and structural integrity confirmed post-synthesis?
Answer:
Characterization employs a multi-technique approach:
- Spectroscopy : H/C NMR confirms substituent positions and stereochemistry; IR identifies functional groups (e.g., C=O at ~1700 cm) .
- X-ray crystallography : Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How to design experiments to study its interaction with biological targets?
Answer:
- Target selection : Prioritize enzymes/receptors with structural homology to known triazoloquinazoline targets (e.g., kinases, GPCRs) .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity () and stoichiometry .
- Cellular models : Test dose-response curves in relevant cell lines (e.g., cancer models) with controls for cytotoxicity (MTT assays) .
- Mutagenesis : Map binding sites by introducing point mutations in target proteins .
Advanced: How can structural analogs resolve contradictions between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic modulation : Introduce solubilizing groups (e.g., PEG chains) to improve bioavailability if in vivo absorption is poor .
- Metabolite analysis : Use LC-MS to identify active/inactive metabolites that may explain efficacy gaps .
- Pro-drug derivatives : Mask polar groups (e.g., acetamide) to enhance membrane permeability, then enzymatically cleave in vivo .
Advanced: What computational methods predict binding affinity and selectivity?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with target binding pockets .
- Molecular dynamics (MD) : Simulate ligand-protein stability over time (100+ ns trajectories) to assess conformational flexibility .
- QSAR models : Train algorithms on analogs with known IC values to predict activity of novel derivatives .
Advanced: How to design a structure-activity relationship (SAR) study for substituent modification?
Answer:
- Core modifications : Replace the triazole ring with imidazole or tetrazole to assess scaffold flexibility .
- Substituent scanning : Systematically vary the 3,5-dimethoxyphenyl group (e.g., halogenation, methoxy → ethoxy) .
- Bioisosteric replacement : Swap the thioacetamide linker with sulfonamide or carbamate groups to modulate polarity .
Advanced: How to assess compound stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C for 24–72 hours .
- Plasma stability : Test in human/animal plasma (37°C) to identify esterase-mediated hydrolysis of the acetamide group .
- Light/heat stress : Expose to UV light (ICH Q1B guidelines) or 40–60°C to study photodegradation/thermal decomposition .
Advanced: What analytical methods quantify the compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with ESI+ ionization and MRM transitions for sensitive detection in plasma/tissue homogenates .
- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) to remove interferents .
- Validation : Follow FDA guidelines for linearity (R >0.99), LOD/LOQ, and recovery rates (85–115%) .
Advanced: How do structural analogs differ in biological activity?
Answer:
- Triazolo[4,3-a]quinazoline vs. triazolo[4,5-d]pyrimidine : The quinazoline core enhances kinase inhibition, while pyrimidine derivatives show antiviral activity .
- Substituent effects : 3,5-Dimethoxyphenyl groups improve solubility but reduce blood-brain barrier penetration vs. halogenated analogs .
Advanced: What are the reproducibility challenges in scaled-up synthesis?
Answer:
- Exothermic reactions : Use jacketed reactors with temperature control to prevent side reactions (e.g., dimerization) .
- Catalyst variability : Screen Pd/C or Cu(I) sources for consistent cross-coupling efficiency .
- Polymorphism : Characterize crystal forms (via PXRD) to ensure batch-to-batch consistency in dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
